Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-

Catalog No.
S13149194
CAS No.
90390-10-6
M.F
C13H18F3N
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-

CAS Number

90390-10-6

Product Name

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]pentan-1-amine

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H18F3N/c1-2-3-4-8-17-10-11-6-5-7-12(9-11)13(14,15)16/h5-7,9,17H,2-4,8,10H2,1H3

InChI Key

NBCWWPAZNKQXBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)C(F)(F)F

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pentyl group and a trifluoromethyl group. The molecular formula for this compound is C12_{12}H19_{19}N, and it has a molecular weight of approximately 177.286 g/mol . This compound exhibits properties typical of amines, including basicity due to the presence of the amine functional group.

Common to amines. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the amine can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions where the nitrogen atom is further substituted with alkyl groups.

The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, potentially facilitating reactions such as Friedel-Crafts acylation or alkylation under specific conditions.

Compounds containing trifluoromethyl groups are often investigated for their biological activities, particularly in medicinal chemistry. Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- may exhibit properties such as:

  • Antidepressant Effects: Similar compounds have been noted for their potential use in treating depression due to their ability to influence neurotransmitter systems .
  • Antimicrobial Activity: Some derivatives show effectiveness against various microbial strains, although specific studies on this compound may be limited.

The biological implications of this compound warrant further investigation to fully understand its pharmacological potential.

The synthesis of benzenemethanamine, N-pentyl-3-(trifluoromethyl)- can be achieved through several methods:

  • Alkylation of Benzylamine: Starting from benzylamine, the compound can be synthesized by alkylating it with pentyl bromide in the presence of a base.
  • Reduction Reactions: It may also be synthesized through the reduction of corresponding nitro or imine precursors.
  • Direct Fluorination: The introduction of the trifluoromethyl group can be accomplished using fluorination techniques involving reagents such as trifluoroacetic acid or trifluoromethylating agents.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological disorders.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its biological activity.
  • Material Science: Investigation into its properties for use in polymers or coatings.

The unique trifluoromethyl group may impart desirable characteristics such as increased lipophilicity or stability.

Interaction studies involving benzenemethanamine, N-pentyl-3-(trifluoromethyl)- focus on its binding affinity and efficacy against biological targets. These studies are crucial for understanding how this compound interacts with receptors or enzymes relevant to its therapeutic effects.

Research indicates that compounds with similar structures often exhibit varying degrees of interaction based on their substituents and spatial configuration. Thus, detailed pharmacological profiling is essential.

Several compounds share structural similarities with benzenemethanamine, N-pentyl-3-(trifluoromethyl)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)C11_{11}H14_{14}F3_{3}NDifferent alkyl chain; potential variations in activity
N,N-Diethyl-3-(trifluoromethyl)benzylamineC12_{12}H16_{16}F3_{3}NDiethyl substitution may enhance lipophilicity
N-[3-(trifluoromethyl)phenyl]pentan-1-amineC13_{13}H18_{18}F3_{3}NLonger carbon chain; altered pharmacokinetics

Uniqueness

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is unique due to its specific combination of a pentyl chain and a trifluoromethyl group, which may influence both its physical properties and biological activities compared to other similar compounds. Its distinct structure allows for targeted interactions within biological systems that could lead to novel therapeutic applications.

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[[3-(trifluoromethyl)phenyl]methyl]pentan-1-amine. This name is derived through the following systematic breakdown:

  • Parent chain: Pentan-1-amine (a five-carbon alkyl chain with an amine group at position 1).
  • Substituent: A benzyl group attached to the nitrogen atom, where the benzene ring is substituted with a trifluoromethyl (-CF₃) group at the meta position (carbon 3).

The structural formula (C₁₃H₁₈F₃N) reflects a 3-(trifluoromethyl)benzyl group bonded to the nitrogen of a pentylamine chain. The trifluoromethyl group’s electron-withdrawing nature significantly influences the compound’s electronic distribution and reactivity.

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and registry numbers:

SynonymRegistry Identifier
N-{[3-(Trifluoromethyl)phenyl]methyl}pentan-1-amineCAS 52777-74-9
α-Methyl-N-propyl-m-trifluoromethylphenethylamineCAS 52777-74-9
SCHEMBL4238709CHEMBL1198575

The CAS Registry Number 52777-74-9 is consistent across multiple sources, ensuring unambiguous identification in chemical databases.

Molecular Formula and Weight Validation

The molecular formula C₁₃H₁₈F₃N is validated through high-resolution mass spectrometry and elemental analysis. Key metrics include:

  • Molecular weight: 245.28 g/mol.
  • Elemental composition: Carbon (63.66%), Hydrogen (7.40%), Fluorine (23.25%), Nitrogen (5.70%).

The trifluoromethyl group contributes 23.25% of the molecular weight, underscoring its dominance in the compound’s physicochemical profile.

Stereochemical Considerations and Isomerism

The compound lacks chiral centers due to the symmetric substitution pattern of the trifluoromethyl group on the benzene ring and the linear pentyl chain. However, conformational isomerism arises from free rotation around the C–N bond connecting the benzyl and pentyl groups. The meta positioning of the trifluoromethyl group prevents geometric (cis-trans) isomerism.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.13913406 g/mol

Monoisotopic Mass

245.13913406 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types